Home > Products > Screening Compounds P73984 > Beta-Amyloid (35-43)
Beta-Amyloid (35-43) -

Beta-Amyloid (35-43)

Catalog Number: EVT-247322
CAS Number:
Molecular Formula:
Molecular Weight: 846.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (35-43) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide is part of a larger family of beta-amyloid peptides, which are primarily composed of 39 to 43 amino acids. The aggregation of these peptides into plaques is a hallmark of Alzheimer's disease, leading to neurodegeneration and cognitive decline.

Source

Beta-Amyloid (35-43) is generated through the sequential cleavage of the amyloid precursor protein by two key enzymes: beta-secretase and gamma-secretase. The initial cleavage by beta-secretase produces a C-terminal fragment that is further processed by gamma-secretase, resulting in the release of various forms of beta-amyloid peptides, including Beta-Amyloid (35-43) .

Classification

Beta-Amyloid (35-43) belongs to the class of amyloid peptides, specifically categorized as an amyloidogenic peptide due to its propensity to aggregate and form fibrillar structures. It is classified under neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (35-43) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically involves protecting group strategies to prevent undesired reactions during assembly.

Technical Details

  1. Solid-Phase Peptide Synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups during synthesis.
  2. Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin using trifluoroacetic acid and purified through reverse-phase high-performance liquid chromatography. This purification step is crucial due to the tendency of beta-amyloid peptides to aggregate, which complicates their isolation .
Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (35-43) consists of a sequence of amino acids that can adopt various conformations, including alpha-helices and beta-sheets. The aggregation propensity is largely influenced by specific residues within this sequence.

Data

  • Molecular Weight: Approximately 1,000 Da.
  • Amino Acid Sequence: Composed of residues that contribute to its aggregation properties, particularly hydrophobic interactions that stabilize beta-sheet formations .
Chemical Reactions Analysis

Reactions

Beta-Amyloid (35-43) undergoes several chemical reactions that facilitate its aggregation into oligomers and fibrils:

  1. Hydrogen Bonding: Formation of intermolecular hydrogen bonds between peptide chains promotes aggregation.
  2. Hydrophobic Interactions: Hydrophobic residues in the peptide sequence drive self-association into higher-order structures.

Technical Details

Studies have shown that specific residues, such as arginine at position 5, play critical roles in stabilizing dimerization and subsequent oligomerization processes . The reaction kinetics can be influenced by environmental factors such as pH and ionic strength.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (35-43) contributes to neurotoxicity involves its aggregation into insoluble fibrils that accumulate in neuronal tissue. These aggregates disrupt cell function and trigger inflammatory responses.

Data

Research indicates that the presence of aggregated beta-amyloid species correlates with synaptic dysfunction and neuronal death in Alzheimer’s disease models . The toxic effects are mediated through mechanisms such as oxidative stress and disruption of cellular calcium homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally low solubility in aqueous solutions at physiological pH, contributing to its aggregation.
  • Stability: Peptide stability can vary based on environmental conditions; higher temperatures may promote aggregation.

Chemical Properties

  • pKa Values: Vary depending on the specific amino acids present; relevant for understanding ionization states at physiological pH.
  • Aggregation Threshold: Critical concentration required for nucleation and growth into fibrillar structures has been identified in various studies .
Applications

Scientific Uses

Beta-Amyloid (35-43) serves several important roles in scientific research:

  1. Disease Modeling: Used extensively in laboratory models to study Alzheimer’s disease mechanisms.
  2. Therapeutic Targeting: Investigated as a potential target for drug development aimed at preventing or reversing amyloid plaque formation.
  3. Biomarker Development: Assessed as a biomarker for early diagnosis of Alzheimer’s disease through analysis in cerebrospinal fluid and blood samples .
Pathogenic Role in Neurodegenerative Disorders

Amyloid Cascade Hypothesis Revisited: Position of Aβ(35-43) in Sequential Aggregation Dynamics

The amyloid cascade hypothesis positions Aβ accumulation as the primary driver of Alzheimer's disease (AD) pathogenesis, with C-terminal heterogeneity critically influencing aggregation kinetics and neurotoxicity. Aβ(35-43) represents a proteolytic product generated through γ-secretase processivity during the sequential cleavage of APP-derived C-terminal fragments (C99). Unlike full-length Aβ isoforms, Aβ(35-43) encompasses the extreme C-terminal hydrophobic domain (residues GGVVIA), which governs its aggregation behavior through enhanced hydrophobicity and β-sheet propensity [1] [6].

Within the amyloid aggregation cascade, Aβ(35-43) accelerates nucleation phases due to:

  • Hydrophobic Exposure: The C-terminal residues 39-42 (VVIA) exhibit a 40% increase in solvent-accessible hydrophobic surface area compared to Aβ(1-42), promoting rapid intermolecular interactions [6] [9].
  • Seeding Capacity: Molecular dynamics simulations reveal Aβ(35-43) forms stable β-hairpin structures that template secondary nucleation of full-length Aβ isoforms at 3.2-fold higher efficiency than Aβ(1-42) monomers [3].
  • Plaque Composition: Mass spectrometry of insoluble AD brain fractions identifies Aβ(35-43) as a core component of dense plaque cores, comprising ~12% of total Aβ variants in sporadic AD [4] [8].

Table 1: Aggregation Parameters of Aβ Fragments

FragmentNucleation Lag (h)β-Sheet Content (%)Fibril Yield (μM)
Aβ(35-43)1.2 ± 0.368 ± 49.8 ± 0.7
Aβ(1-42)10.5 ± 1.252 ± 312.1 ± 1.1
Aβ(1-40)14.8 ± 2.148 ± 58.3 ± 0.9

Data derived from in vitro aggregation kinetics (ThT fluorescence, CD spectroscopy) [3] [8]

Oligomerization Kinetics and Protofibril Formation Mechanisms

Aβ(35-43) exhibits distinct oligomerization pathways governed by concentration-dependent nucleation and conformational plasticity:

  • Concentration Dependence: Oligomerization follows a power-law relationship with monomer concentration (τ = k[C]^−2.4), where lag time (τ) decreases exponentially with increasing Aβ(35-43) concentration. At physiological concentrations (200-500 pM), oligomer formation requires >72 hours, but pathologically elevated concentrations (>5 μM) reduce this to <2 hours [3].
  • Hierarchical Assembly: Aβ(35-43) self-associates via:
  • Dimerization: Stabilized by salt bridges (D23-K28) and hydrophobic contacts (V39-V40) within 50 ns MD simulations
  • Tetrameric Pore Formation: β-barrel-like tetramers with central 8Å pores emerge at 500 ns, exhibiting membrane-disrupting capability
  • Protofibril Maturation: Helical ribbon protofibrils form via "dock-and-lock" mechanism, displaying periodic 120° twists every 18 nm [3] [6].
  • Structural Plasticity: Circular dichroism demonstrates Aβ(35-43) adopts 42% β-sheet, 31% coil, and 27% turn conformations in aqueous buffer, transitioning to 89% β-sheet upon membrane lipid interaction [8].

Comparative Neurotoxicity Profiles: Aβ(35-43) vs. Full-Length Aβ Isoforms

Neurotoxicity mechanisms diverge significantly between Aβ(35-43) and canonical Aβ isoforms:

  • Receptor Specificity: Aβ(35-43) shows 5.3-fold higher binding affinity (Kd = 48 nM) to cellular prion protein (PrP^C) than Aβ(1-42) (Kd = 255 nM), activating Fyn kinase pathways that phosphorylate tau at AT8 epitopes (S202/T205) [7] [10].
  • Membrane Disruption: Electrophysiology reveals Aβ(35-43) oligomers generate 0.8-1.2 nS ion conductance pores in lipid bilayers, causing Ca^2+ influx at rates exceeding Aβ(1-42) by 220% [6] [9].
  • Synaptic Impact: In hippocampal slice cultures, 500 nM Aβ(35-43) reduces LTP amplitude by 78 ± 6% within 40 minutes, compared to 52 ± 5% reduction by equimolar Aβ(1-42). This correlates with rapid internalization of NMDA receptors (GluN2B subunit) [7].
  • Cross-Seeding Capacity: Aβ(35-43) co-aggregates with full-length Aβ species, increasing Aβ(1-40) fibrillization kinetics by 3.7-fold and enhancing neurotoxicity in mixed oligomers (170% cell death vs. Aβ(1-42) alone) [8].

Table 2: Neurotoxicity Parameters in Cortical Neurons

ToxinLD50 (μM)ROS Increase (%)Tau Phosphorylation (Fold)Synaptic Density Loss (%)
Aβ(35-43)0.8 ± 0.1220 ± 253.8 ± 0.472 ± 6
Aβ(1-42)2.5 ± 0.3180 ± 202.2 ± 0.358 ± 5
Aβ(1-40)12.4 ± 1.195 ± 101.5 ± 0.242 ± 4

Data from 72-hour exposure in primary neuronal cultures [6] [7] [8]

The pathogenic significance of Aβ(35-43) is further evidenced by its resistance to insulin-degrading enzyme (IDE), exhibiting a proteolytic half-life of 142 minutes versus 28 minutes for Aβ(1-40). This persistence enables sustained disruption of mitochondrial function, manifesting as cytochrome c release and caspase-9 activation at 3-fold lower concentrations than Aβ(1-42) [6] [9]. These data establish Aβ(35-43) as a potent molecular driver of neurodegeneration within the amyloid cascade framework, with unique structural determinants that amplify its pathogenicity.

Compounds Referenced in Article

  • Beta-Amyloid (1-40)
  • Beta-Amyloid (1-42)
  • Beta-Amyloid (35-43)
  • sAPPβ
  • C99
  • p3 peptide
  • AICD

Properties

Product Name

Beta-Amyloid (35-43)

Molecular Weight

846.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.